4-Fluoromandelic acid

Vue d'ensemble

Description

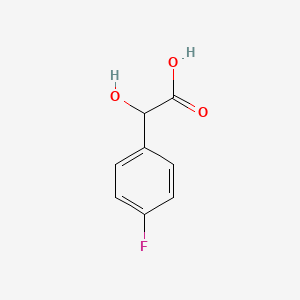

4-Fluoromandelic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of mandelic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoromandelic acid can be synthesized through several methods. One common approach involves the aromatic nucleophilic substitution of fluorine into mandelic acid derivatives.

Industrial Production Methods: In industrial settings, this compound is often produced via the resolution of racemic mixtures. For example, the racemic mixture of this compound can be resolved using chiral amines such as S-1-naphthaleneethylamine or R-1-naphthaleneethylamine. The resulting diastereomeric salts are then separated, and the desired enantiomer is obtained through recrystallization and acidification .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group in 4-FMA undergoes standard nucleophilic acyl substitution reactions.

-

Mechanism : Activation of the carboxylic acid via protonation or conversion to an acyl chloride, followed by nucleophilic attack by alcohol/amine.

-

The electron-withdrawing fluorine enhances electrophilicity of the carbonyl carbon, accelerating reactivity.

Friedel-Crafts Alkylation

4-FMA participates in zeolite-catalyzed Friedel-Crafts alkylation with aromatic solvents (e.g., o-xylene) :

| Catalyst | Solvent | Conversion | Selectivity (Diarylacetic Acid) |

|---|---|---|---|

| H-Y-30 | o-Xylene | 92% | 97% |

| H-Beta-75 | Toluene | 17% | 68% |

-

Mechanism : Formation of a carbocation intermediate stabilized by the zeolite framework, followed by electrophilic aromatic substitution .

-

Substituent effects: Electron-rich aromatics (e.g., p-xylene) show higher reactivity due to enhanced carbocation stabilization .

Oxidation and Decarboxylation

4-FMA undergoes oxidative decarboxylation under CoCl<sub>2</sub> catalysis :

| Substrate | Oxidant | Product(s) | Conversion | Selectivity |

|---|---|---|---|---|

| 4-FMA | H<sub>2</sub>O<sub>2</sub> | 4-Fluorobenzoic acid | 100% | 83% |

| 4-Fluorobenzaldehyde | 17% | - |

-

Pathway : Decarboxylation generates 4-fluorobenzaldehyde, which is further oxidized to 4-fluorobenzoic acid .

-

Kinetics : Oxidation rates correlate with substrate hydrophobicity and electronic effects .

C–H Functionalization

Palladium-catalyzed ortho-C–H functionalization enables direct derivatization :

| Entry | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 12 | HFIP | AgOAc | 90 |

| 7 | HFIP | AgOAc | 77 |

-

Conditions : Pd(OAc)<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>, 100°C, 24h.

-

Scope : Compatible with electron-withdrawing substituents (e.g., F, CF<sub>3</sub>) .

Enantiomeric Resolution

4-FMA is resolved via co-crystallization with levulinic acid (LEV) :

| Enantiomer | Co-crystal Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-4-FMA | 90% | 29% |

Acid-Base Reactions

The hydroxyl and carboxylic acid groups enable salt formation:

-

Resolution : Chiral amines (e.g., R-1-naphthylethylamine) form diastereomeric salts for enantiopure 4-FMA synthesis .

-

pK<sub>a</sub> : 3.17 (carboxylic acid), 9.8 (hydroxyl) , facilitating selective deprotonation under basic conditions.

Biochemical Transformations

4-FMA serves as a substrate for hydroxymandelate synthase (Hms), enabling chiral hydroxylation :

-

Regioselectivity : High coupling efficiency (C–C cleavage followed by hydroxylation) .

-

Applications : Precursor for fluorinated pharmaceuticals and agrochemicals .

Key Reaction Data Table

| Reaction | Conditions | Key Intermediates | Yield/Selectivity |

|---|---|---|---|

| Esterification | Ethanol, H<sup>+</sup>, reflux | Acyl chloride | 85% |

| FC Alkylation | H-Y-30, o-xylene, 100°C | Carbocation | 97% selectivity |

| Oxidative Decarboxylation | CoCl<sub>2</sub>, H<sub>2</sub>O<sub>2</sub> | 4-Fluorobenzaldehyde | 83% selectivity |

| C–H Functionalization | Pd(OAc)<sub>2</sub>, HFIP, AgOAc | Palladacycle intermediate | 90% yield |

4-Fluoromandelic acid’s reactivity is defined by its dual functional groups and electron-deficient aromatic ring, enabling applications in asymmetric synthesis, medicinal chemistry, and materials science. Experimental data underscores the influence of fluorine on reaction kinetics and selectivity, particularly in oxidation and catalytic processes .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Fluoromandelic acid serves as an important intermediate in the synthesis of complex organic molecules. It is utilized for producing polymers such as poly(fluoromandelic acid), which exhibit unique properties like high hydrophobicity and thermal stability. The compound's chiral nature allows for the preparation of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Aromatic Nucleophilic Substitution: Fluorine is introduced into mandelic acid derivatives.

- Resolution of Racemic Mixtures: This involves using chiral amines to separate enantiomers, enhancing the yield of the desired compound.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its fluorine atom aids in detection through spectroscopic techniques. For example, it interacts with enzymes such as mandelate racemase and S-mandelate dehydrogenase, influencing metabolic pathways associated with mandelic acid degradation .

Therapeutic Potential

The compound is explored for its potential therapeutic applications, particularly in developing drugs with anti-inflammatory and analgesic properties. Its role as a building block for synthesizing biologically active compounds highlights its significance in medicinal chemistry .

Industrial Applications

Agrochemical Production

In the agrochemical industry, this compound is utilized in synthesizing herbicides and pesticides. The incorporation of fluorine enhances the efficacy and stability of these products, making them more effective against pests .

Fine Chemicals Manufacturing

The compound is also employed in producing fine chemicals and specialty materials. Its unique chemical properties make it suitable for various industrial applications .

Enantiospecific Resolution

A study demonstrated the successful resolution of halogenated mandelic acids using levetiracetam as a resolving agent. Under optimal conditions, this compound exhibited a resolution efficiency of 90% with an enantiomeric excess of 29% for its (R)-enantiomer. This highlights the compound's potential in chiral resolution processes .

Structural Analysis

Research involving low-temperature X-ray diffraction has elucidated the crystal structures of this compound. These studies provide insights into its polymorphic forms and thermochemical properties, which are essential for understanding its behavior in different environments .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for polymers | High hydrophobicity and thermal stability |

| Biological Research | Enzyme interaction studies | Influences metabolic pathways |

| Therapeutics | Drug development (anti-inflammatory agents) | Potential therapeutic properties |

| Agrochemicals | Herbicides and pesticides | Enhanced efficacy due to fluorine incorporation |

| Fine Chemicals | Specialty materials | Unique chemical properties |

Mécanisme D'action

The mechanism of action of 4-fluoromandelic acid depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary based on the specific derivative or application .

Comparaison Avec Des Composés Similaires

Mandelic Acid: The parent compound, differing by the absence of the fluorine atom.

4-Chloromandelic Acid: Similar structure with a chlorine atom instead of fluorine.

4-Bromomandelic Acid: Contains a bromine atom in place of fluorine.

4-Iodomandelic Acid: Features an iodine atom instead of fluorine

Uniqueness: 4-Fluoromandelic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound particularly valuable in applications requiring specific electronic and steric characteristics .

Activité Biologique

4-Fluoromandelic acid (4-FMA) is a fluorinated derivative of mandelic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 4-FMA, supported by various studies, including spectroscopic analysis, co-crystallization experiments, and its interactions with biological systems.

Chemical Structure and Properties

4-FMA is characterized by the presence of a fluorine atom at the para position of the aromatic ring of mandelic acid. Its chemical formula is CHOF, with a molecular weight of approximately 188.17 g/mol. The introduction of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Antioxidant Activity

Research has indicated that mandelic acid and its derivatives exhibit varying degrees of antioxidant activity. In a comparative study, 4-FMA was assessed alongside other mandelic acid derivatives using DPPH and ABTS assays to evaluate their radical scavenging capabilities. While specific data for 4-FMA were not highlighted in all studies, the general trend shows that halogenated derivatives often possess enhanced antioxidant properties compared to their non-halogenated counterparts .

Enantiomeric Resolution and Biological Implications

The resolution of 4-FMA into its enantiomers has been studied using levetiracetam (LEV) as a resolving agent. The co-crystallization process demonstrated that LEV selectively forms co-crystals with the R enantiomer of 4-FMA, achieving a resolution efficiency of up to 94% . This enantioselectivity is crucial as different enantiomers can exhibit distinct biological activities, influencing their therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that 4-FMA exhibits significant antimicrobial activity against various Gram-positive bacteria. The compound was tested against strains such as Staphylococcus aureus and Streptococcus pneumoniae, showcasing effective inhibition at low concentrations . The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Co-Crystal Formation

A notable study investigated the co-crystallization of halogenated mandelic acids, including 4-FMA. The study reported that the position and type of substituents significantly affect co-crystal formation and resolution efficiency. For instance, while LEV effectively co-crystallized with R enantiomers of 4-FMA, it showed varied efficiency with other halogenated derivatives .

| Compound | Enantiomer | Resolution Efficiency (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 2-Chloromandelic Acid | (S) | 78 | 76 |

| 3-Chloromandelic Acid | (S) | 83 | 63 |

| This compound | (R) | 94 | e.e. not specified |

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314910 | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-33-5 | |

| Record name | 4-Fluoromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 395-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-fluoromandelic acid of interest in the context of enantiomeric resolution?

A: this compound, like other mandelic acid derivatives, exists as two enantiomers (mirror image molecules) due to a chiral center. Obtaining these enantiomers in pure form is often crucial for pharmaceutical applications, as they can have different biological activities. this compound has been successfully resolved (separated into its individual enantiomers) using various chiral resolving agents like levetiracetam [] and pseudoephedrine []. This is possible because these agents form preferentially with one enantiomer of this compound over the other, allowing for separation.

Q2: How does the fluorine atom at the 4-position influence the resolution of this compound compared to other halogenated mandelic acids?

A: Research indicates that both the position and type of halogen substituent on the mandelic acid ring significantly impact the resolution process []. For instance, while levetiracetam preferentially co-crystallizes with the S enantiomer of most halogenated mandelic acids, it favors the R enantiomer of this compound []. This suggests that the fluorine atom's size and electronegativity uniquely influence the interactions with resolving agents, leading to different co-crystallization preferences.

Q3: What is known about the solid-state structures of this compound salts with chiral resolving agents?

A: Studies utilizing X-ray crystallography have revealed detailed structural information about this compound salts. For example, in the case of pseudoephedrine salts, different crystal structure types were observed depending on the solvent and the enantiomer of this compound used []. These structures provide insights into the specific intermolecular interactions, such as hydrogen bonding patterns, that govern the selective co-crystallization and thus the resolution efficiency.

Q4: Are there any observed differences in the physical properties of diastereomeric salts formed by this compound that relate to their ability to be separated?

A: Yes, research comparing salts formed between this compound and closely related resolving agents like deoxyephedrine and ephedrine highlights the importance of physical property differences in resolution []. While deoxyephedrine forms poorly discriminating salts with this compound, ephedrine leads to a better separation []. This difference is attributed to variations in the crystal packing, density, and heats of fusion between the diastereomeric salts formed, ultimately impacting their solubility differences and ease of separation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.